molecular formula C48H38F8N8O8S4 B610432 Redaporfin CAS No. 1224104-08-8

Redaporfin

カタログ番号 B610432
CAS番号: 1224104-08-8
分子量: 1135.1072
InChIキー: CKRVBMUJCFKRND-ZXWMLXKTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Redaporfin, also known as F-2BMet or LUZ-11, is a photosensitizer for Photodynamic Therapy (PDT) of cancer. Redaporfin showed a high efficacy in the treatment of male BALB/c mice with subcutaneously implanted colon (CT26) tumours. Vascular-PDT with 1.5 mg/kg redaporfin and a light dose of 74 J/cm² led to the complete tumour regression in 83% of the mice.

科学的研究の応用

1. Mechanism of Action in Cancer Treatment

Redaporfin, a synthetic bacteriochlorin, is primarily investigated for its role in photodynamic therapy (PDT) against cancer. It's currently undergoing clinical trials for advanced head and neck cancer. The mechanism involves local illumination of the tumor after systemic administration of redaporfin, leading to reactive oxygen species (ROS) generation and tumor destruction. Redaporfin is noted for its high ROS quantum yield and stability, allowing for effective treatment of deeper lesions. Unlike standard chemotherapy, PDT with redaporfin offers localized toxicity, reducing overall side effects while effectively destroying tumor tissue and vasculature. This agent has shown potential in preclinical studies, achieving significant tumor cure rates and inducing immunogenic cell death, which could be beneficial in eliciting antitumor immunity (Gomes-da-Silva et al., 2018).

2. Selective Targeting of Cellular Structures

Research has highlighted redaporfin’s unique ability to selectively target the endoplasmic reticulum (ER) and Golgi apparatus (GA) in cancer cells. This selective tropism results in ROS-dependent damage to these organelles, leading to ER stress and the inhibition of GA-dependent protein secretion. This characteristic makes redaporfin distinct in its action against tumor cells, causing significant cellular disruption and death (Gomes-da-Silva et al., 2018).

3. Enhanced Efficacy through Formulations

Innovative formulations have been explored to enhance the efficacy of redaporfin-PDT. A study using Pluronic-based formulations demonstrated improved therapeutic outcomes against pigmented melanoma. The formulation increased redaporfin’s cellular uptake and oxidative stress, leading to more effective tumor destruction. This approach highlights the potential of combining redaporfin with other substances to overcome the resistance of certain cancer cells, like melanoma, to PDT (Pucelik et al., 2016).

4. Potential in Photodynamic Therapy for Lung Cancer

A study involving a lung cancer mouse model demonstrated that various photodynamic therapy protocols using redaporfin could significantly affect tumor oxygenation and blood flow. The treatment focused on vascular destruction, leading to an effective long-term antineoplastic response. This finding suggests that redaporfin-PDT could be particularly effective in treating lung cancer by strategically managing oxygen levels and blood supply to the tumor (Karwicka et al., 2019).

特性

CAS番号

1224104-08-8

製品名

Redaporfin

分子式

C48H38F8N8O8S4

分子量

1135.1072

IUPAC名

3,3',3'',3'''-(7H,8H,17H,18H-porphyrin-5,10,15,20-tetrayl)tetrakis(2,4-difluoro-N-methylbenzenesulfonamide)

InChI

InChI=1S/C48H38F8N8O8S4/c1-57-73(65,66)33-17-5-21(49)37(45(33)53)41-25-9-11-27(61-25)42(38-22(50)6-18-34(46(38)54)74(67,68)58-2)29-13-15-31(63-29)44(40-24(52)8-20-36(48(40)56)76(71,72)60-4)32-16-14-30(64-32)43(28-12-10-26(41)62-28)39-23(51)7-19-35(47(39)55)75(69,70)59-3/h5-9,11,14,16-20,57-61,64H,10,12-13,15H2,1-4H3/b41-25+,41-26+,42-27+,42-29+,43-28+,43-30+,44-31+,44-32+

InChIキー

CKRVBMUJCFKRND-ZXWMLXKTSA-N

SMILES

O=S(C1=CC=C(F)C(/C2=C3CCC(/C(C4=C(F)C(S(=O)(NC)=O)=CC=C4F)=C5C=C/C(N/5)=C(C6=C(F)C(S(=O)(NC)=O)=CC=C6F)/C(CC/7)=NC7=C(C8=C(F)C(S(=O)(NC)=O)=CC=C8F)/C9=CC=C2N9)=N\3)=C1F)(NC)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

F-2BMet;  LUZ-11;  F2BMet;  LUZ11;  F 2BMet;  LUZ 11

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Redaporfin
Reactant of Route 2
Redaporfin
Reactant of Route 3
Redaporfin
Reactant of Route 4
Redaporfin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Redaporfin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Redaporfin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。